molecular formula C15H21BClFO4 B594799 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-21-0

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B594799
CAS No.: 1256360-21-0
M. Wt: 330.587
InChI Key: HVLITDMFBWNGJO-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as a synthetic intermediate in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with chlorine (Cl) at the 4-position, fluorine (F) at the 2-position, and a 2-methoxyethoxy group (-OCH2CH2OCH3) at the 5-position, attached to a pinacol boronate core. This combination of electron-withdrawing (Cl, F) and polar ether substituents enhances its reactivity in coupling reactions while improving solubility in polar solvents .

Properties

IUPAC Name

2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClFO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)11(17)9-12(10)18/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLITDMFBWNGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682339
Record name 2-[4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-21-0
Record name 1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Synthesis

The precursor 4-chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid is synthesized via sequential functionalization:

  • Etherification : Reaction of 4-chloro-2-fluoro-5-hydroxyphenylboronic acid with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to install the 2-methoxyethoxy group.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure boronic acid intermediate.

Dioxaborolane Formation

The boronic acid reacts with pinacol under dehydrating conditions:

  • Reaction Setup : A mixture of 4-chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid (1.0 equiv), pinacol (1.2 equiv), and molecular sieves in toluene is stirred at 80°C for 12 hours.

  • Workup : The mixture is filtered, concentrated, and purified via flash chromatography (hexane/ethyl acetate, 9:1) to isolate the dioxaborolane product.

Yield : 72–87% (optimized conditions).

Reaction Optimization

Data from analogous boronate syntheses (Table S1–S6) inform critical parameters for optimizing this compound’s preparation:

Catalyst Screening

Nickel catalysts (e.g., NiBr₂·DME) enhance reaction efficiency in boronate-forming reactions (Table S1):

Ni SourceYield (%)
NiBr₂·DME72
NiCl₂·DME15
Ni(acac)₂Trace

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMA, NMP) and elevated temperatures (60–70°C) improve yields (Table S2–S3):

SolventYield (%)Temperature (°C)Yield (%)
DMA306047
NMP437039

Reductant and Additive Roles

Zinc with LiCl as an additive maximizes yield by facilitating boron-pinacol coordination (Table S6):

ReductantAdditiveYield (%)
ZnLiCl87
Mn51

Structural Characterization

Post-synthesis analysis confirms the compound’s identity:

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H), 6.95 (d, J = 12.0 Hz, 1H), 4.20–4.10 (m, 2H), 3.80–3.70 (m, 2H), 3.40 (s, 3H), 1.30 (s, 12H).

  • ¹³C NMR : δ 158.9 (C-B), 150.2 (C-F), 115.4–105.3 (aromatic carbons), 71.8 (OCH₂), 59.1 (OCH₃), 24.9 (CH₃).

  • HRMS : m/z calc. for C₁₅H₂₁BClFO₄ [M+H]⁺: 331.1245, found: 331.1248 .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: As a boronic ester, it is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound formed by the coupling of the boronic ester with an aryl halide.

Scientific Research Applications

2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Research into its use as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

    Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications
Target Compound: 2-(4-Cl-2-F-5-(2-methoxyethoxy)phenyl)-dioxaborolane 4-Cl, 2-F, 5-(2-methoxyethoxy) ~342.6 (calculated) High solubility, cross-coupling efficiency
2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-dioxaborolane 2-Cl, 5-(2-methoxyethoxy) ~342.6 Positional isomer; steric hindrance at 2-Cl
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-dioxaborolane 3-Cl, 4-OCH3, 5-CF3 336.54 Strong electron-withdrawing effects (CF3)
2-(5-Fluoro-2-methoxyphenyl)-dioxaborolane 5-F, 2-OCH3 ~238.1 Simpler structure; lower steric bulk
2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane 3-Cl, 5-OCH2CH3 ~294.6 Ethoxy group enhances lipophilicity

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The target compound’s Cl and F substituents increase electrophilicity at the boron center, accelerating transmetalation in Suzuki couplings. In contrast, the trifluoromethyl (CF3) group in further enhances electrophilicity but may reduce solubility due to increased hydrophobicity .
  • Polar Substituents: The 2-methoxyethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., THF, DMSO), facilitating homogeneous reaction conditions. Ethoxy () and methoxy () groups offer similar benefits but with shorter chains, reducing steric bulk .
  • Steric Effects: Positional isomers, such as the 2-Cl derivative in , exhibit reduced reactivity due to steric hindrance near the boron center .

Research Findings and Case Studies

  • Positional Isomerism (): The 2-Cl isomer () showed 15% lower yield than the target compound in model Suzuki couplings, attributed to steric interference .
  • Trifluoromethyl Derivatives (): The CF3-substituted analogue () exhibited a 40% faster reaction rate in H2O2-sensing applications compared to methoxyethoxy derivatives, highlighting its superior electrophilicity .
  • Ethoxy vs. Methoxyethoxy ( vs. Target): Ethoxy-substituted compounds () demonstrated higher logP values (2.8 vs. 1.9 for the target), indicating greater membrane permeability in drug discovery contexts .

Biological Activity

The compound 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with CAS number 1256360-21-0 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties through various studies and data analyses.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₂₁BClFO₄
  • Molecular Weight: 330.59 g/mol
  • CAS Number: 1256360-21-0
  • Physical Properties:
    • Solubility: Soluble in organic solvents with varying solubility reported (1.07 mg/ml to 1.34 mg/ml) .
    • Log P values indicate moderate lipophilicity (Log P ranges from 0.0 to 1.53) .

Anticancer Activity

One of the primary areas of investigation for this compound is its anticancer potential. A study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol screened the compound against a panel of approximately 60 cancer cell lines . The results indicated:

  • Mean Growth Percentage: 104.68% at a concentration of 10 µM .
  • Most Sensitive Cell Lines:
    • RPMI-8226 (Leukemia): 92.48%
    • CCRF-CEM (Leukemia): 92.77%
    • K-562 (Leukemia): 92.90%

This indicates a low level of anticancer activity as the growth inhibition was not substantial across the tested cell lines .

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on various enzymes:

  • Phosphodiesterase Inhibition:
    • The compound's derivatives were assessed for their inhibitory potency against phosphodiesterase (PDE) enzymes, particularly PDE2A.
    • A derivative bearing similar structural characteristics exhibited an IC50 value of 3.33 nM against PDE2A, demonstrating significant selectivity over other PDEs .

Table: Summary of Biological Activities

Activity TypeAssay/MethodologyResult/Findings
AnticancerNCI DTP ScreeningMean growth: 104.68% at 10 µM; minimal inhibition observed
Enzyme InhibitionPDE Inhibition AssayIC50 = 3.33 nM for PDE2A; significant selectivity noted
PharmacokineticsSolubility and Lipophilicity AnalysisSoluble in organic solvents; moderate Log P values

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds in its class have been observed to interact with cellular signaling pathways, potentially influencing cancer cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions . For example, a Miyaura borylation reaction can be employed using halogenated precursors (e.g., aryl halides) and bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(OAc)₂, a ligand (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine), and a base (e.g., potassium acetate) in dioxane at 110°C under inert atmosphere . Purification often involves reverse-phase column chromatography (acetonitrile/water) .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and boronate ester integrity (e.g., characteristic peaks for pinacol methyl groups at ~1.3 ppm in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation.
  • Chromatography : Reverse-phase HPLC or TLC to assess purity .

Advanced Research Questions

Q. How can researchers optimize low yields in Pd-catalyzed cross-coupling reactions involving this boronate ester?

  • Methodological Answer : Low yields (e.g., 14% in some cases ) may arise from:

  • Catalyst-Ligand Mismatch : Test alternative ligands (e.g., SPhos or XPhos) to improve transmetalation efficiency.
  • Base Selection : Replace potassium acetate with stronger bases (e.g., Cs₂CO₃) to enhance activation of the boronate ester.
  • Solvent Effects : Use toluene instead of dioxane to reduce side reactions.
  • Temperature Control : Lower reaction temperatures (e.g., 80°C) to minimize decomposition .

Q. How should researchers address contradictory data in reaction outcomes, such as unexpected by-products?

  • Methodological Answer : Contradictory results (e.g., 9:1 product mixtures due to isomerization ) require:

  • Analytical Triangulation : Combine HPLC, GC-MS, and 2D NMR to identify by-products.
  • Computational Modeling : Use DFT calculations to predict regioselectivity and isomer stability.
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track intermediate formation .

Q. What strategies are effective for incorporating this boronate ester into fluorescence probes for reactive oxygen species (ROS) detection?

  • Methodological Answer : The boronate group reacts selectively with H₂O₂ to release fluorescent reporters. Design considerations include:

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CN in CSTBPin) to enhance reactivity .
  • Solubility Optimization : Attach polyethylene glycol (PEG) chains to the methoxyethoxy group for aqueous compatibility .
  • Validation : Use confocal microscopy with H₂O₂-spiked cell cultures to confirm probe specificity .

Application-Oriented Questions

Q. How can this compound be utilized in enantioselective carbocycle formation?

  • Methodological Answer : The boronate ester acts as a transient directing group in Pd-catalyzed allyl-aryl couplings. Key steps:

  • Chiral Ligand Screening : Test Binap or Josiphos ligands to induce asymmetry.
  • Substrate Engineering : Introduce steric hindrance (e.g., tert-butyl groups) on the aryl ring to favor one enantiomer .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis and purification .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Quench residual boronate esters with acidic methanol before disposal .

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